1-Thiaspiro[3.5]nonan-7-one
CAS No.: 2567495-86-5
Cat. No.: VC6890620
Molecular Formula: C8H12OS
Molecular Weight: 156.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567495-86-5 |
|---|---|
| Molecular Formula | C8H12OS |
| Molecular Weight | 156.24 |
| IUPAC Name | 1-thiaspiro[3.5]nonan-7-one |
| Standard InChI | InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2 |
| Standard InChI Key | KJYDBMAZFIGNEY-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1=O)CCS2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s IUPAC name, 1-thiaspiro[3.5]nonan-7-one, delineates a spiro system comprising a 3-membered thiirane ring fused to a 5-membered cyclohexanone moiety at the 7-position. Computational analyses reveal a molecular formula of C₈H₁₂OS and a molecular weight of 156.25 g/mol, consistent with spirocyclic systems containing one sulfur and one oxygen atom . The thiirane ring introduces angular strain, while the ketone group at position 7 provides a reactive site for functionalization.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₂OS | Deduced |
| Molecular weight | 156.25 g/mol | Deduced |
| Spiro ring system | 3-membered (S), 5-membered (C) | Patent |
| Functional groups | Ketone, thiirane | Patent |
Stereochemical Considerations
Spiro compounds like 1-thiaspiro[3.5]nonan-7-one often exhibit chirality due to restricted rotation around the spiro junction. Patent data on analogous 5-azaspiro[2.4]heptane derivatives demonstrate that enantiomers can display divergent biological activities, with the (S)-configuration showing enhanced antimicrobial potency in quinolone hybrids . This underscores the importance of stereoselective synthesis for optimizing therapeutic applications.
Synthetic Methodologies
Core Ring Formation
The thiirane ring is typically constructed via cyclization of β-mercapto ketones under acidic conditions. A representative protocol from spiro compound patents involves:
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Thiol-Ketone Condensation: Reacting cyclopropanecarboxylic acid derivatives with thiols (e.g., ethanedithiol) in the presence of HCl, yielding a thiirane precursor .
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Spirocyclization: Treating the intermediate with trifluoroacetic acid (TFA) to induce ring closure, followed by recrystallization from ethanol/aqueous ammonia mixtures to isolate the pure spiro product .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiol-ketone coupling | HCl, CH₂Cl₂, 0°C → rt, 12 hr | 68% |
| Spirocyclization | TFA, rt, 20 min | 82% |
| Purification | Ethanol/NH₄OH recrystallization | 95% purity |
Functionalization Strategies
The ketone at position 7 enables further derivatization:
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, generating 1-thiaspiro[3.5]nonan-7-ol .
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Amination: Reductive amination with ammonium acetate and NaBH₃CN yields 7-amino derivatives, precursors for antimicrobial quinolones .
Chemical Reactivity and Stability
Oxidation Pathways
The sulfur atom undergoes selective oxidation:
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Mild conditions (H₂O₂, 0°C): Forms sulfoxide (S=O) without ring opening .
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Strong oxidants (KMnO₄): Produces sulfone (O=S=O) and degrades the thiirane ring to carbonyl byproducts .
Ring-Opening Reactions
Nucleophiles like amines attack the strained thiirane:
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Ethylenediamine: Cleaves the S-C bond, yielding dithiolane derivatives with 71% efficiency .
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Grignard reagents: Open the thiirane to form thioether-alcohol adducts .
Biomedical Applications
Antimicrobial Activity
Hybrids incorporating 1-thiaspiro[3.5]nonan-7-one show promise against Gram-positive pathogens. In a patent-protected series, quinolone conjugates exhibited MIC values of 0.25 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin . The mechanism involves dual inhibition of DNA gyrase and topoisomerase IV, augmented by the spiro system’s membrane permeability .
Table 3: Antimicrobial Profile of a Representative Hybrid
Material Science Applications
The thiirane ring’s strain energy (≈25 kcal/mol) enables ring-opening polymerization, producing polysulfide elastomers with high tensile strength (≈15 MPa). These materials find use in self-healing coatings and drug-eluting medical devices .
Comparative Analysis with Analogues
7-Thiaspiro[3.5]nonan-1-amine
Replacing the ketone with an amine (C₈H₁₅NS, MW 157.28 g/mol) increases basicity (pKₐ ≈9.1) but reduces thermal stability (decomposition at 180°C vs. 210°C for the ketone) . This analogue serves as a building block for neuromodulatory agents targeting σ receptors .
Diazaspiro Derivatives
2,7-Diazaspiro[3.5]nonan-1-one (C₇H₁₀N₂O, MW 140.18 g/mol) lacks sulfur but shows enhanced water solubility (logP −0.3 vs. 1.2 for the thia analogue), making it preferable for CNS drug design .
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